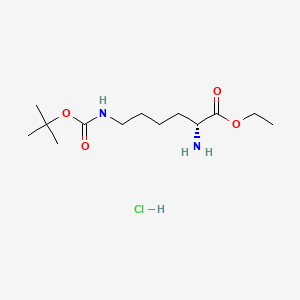

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

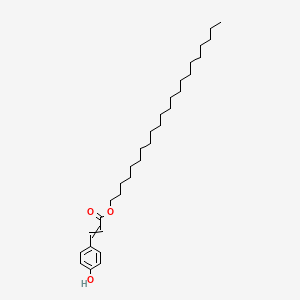

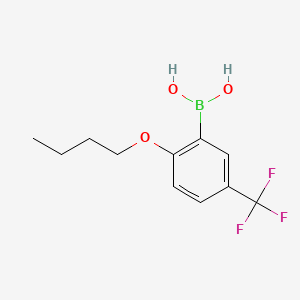

“®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a derivative of the amino acid lysine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . This compound could potentially be used in peptide synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound would include a hexanoate backbone with an amino group at the 2-position and a Boc-protected amino group at the 6-position . The ethyl group would be attached to the carboxyl end of the hexanoate backbone .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide bond formation reactions. The Boc group can be removed under acidic conditions, revealing the free amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its Boc-protected amino group and its ethyl ester group .Applications De Recherche Scientifique

Biodegradation and Environmental Impact

The study of biodegradation processes, particularly for compounds like ethyl tert-butyl ether (ETBE) which shares functional groups with the target compound, highlights microbial pathways capable of breaking down ether bonds. Such research indicates potential environmental implications and bioremediation strategies for related compounds, pointing towards the importance of understanding microbial degradation pathways in soil and groundwater for ether-containing chemicals (Thornton et al., 2020).

Chemical Synthesis and Applications

Research in chemical synthesis and applications focuses on the creation and manipulation of compounds for various uses. For example, hydrophilic interaction chromatography (HILIC) utilizes the polarity of compounds for separation and analysis, suggesting that knowledge of the chemical properties of substances like "(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride" could be relevant for improving analytical techniques in pharmacology and biochemistry (Jandera, 2011).

Antioxidant Evaluation and Medicinal Chemistry

The study of flavonoids and their hepatoprotective and nephroprotective activities, such as chrysin, illustrates the intersection of chemical synthesis with biomedical applications. This research area explores the potential health benefits and mechanisms of action of compounds, suggesting a framework for investigating the health-related applications of similar compounds (Pingili et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOLDMVDYLWBST-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)

![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)